Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-

Synthetic chemistry Process efficiency Oxamide derivatives

Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- (IUPAC: N'-[4-(oxamoylsulfamoyl)phenyl]oxamide; CAS 81717-24-0) is a sulfonyl-bridged bis-oxalamide with the molecular formula C10H10N4O6S and a molecular weight of 314.27 g/mol. The compound features a central para-substituted phenyl ring bearing a sulfonamide-linked oxamoyl group and an aminooxoacetyl-substituted aniline moiety, yielding a symmetrical dioxamide architecture with terminal primary amide functionalities.

Molecular Formula C10H10N4O6S
Molecular Weight 314.28 g/mol
CAS No. 81717-24-0
Cat. No. B12714146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-
CAS81717-24-0
Molecular FormulaC10H10N4O6S
Molecular Weight314.28 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)C(=O)N)S(=O)(=O)NC(=O)C(=O)N
InChIInChI=1S/C10H10N4O6S/c11-7(15)9(17)13-5-1-3-6(4-2-5)21(19,20)14-10(18)8(12)16/h1-4H,(H2,11,15)(H2,12,16)(H,13,17)(H,14,18)
InChIKeyHGDOVWYSYNVFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethanediamide, ((4-((Aminooxoacetyl)Amino)Phenyl)Sulfonyl)- (CAS 81717-24-0): Procurement-Ready Identity and Physicochemical Baseline


Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)- (IUPAC: N'-[4-(oxamoylsulfamoyl)phenyl]oxamide; CAS 81717-24-0) is a sulfonyl-bridged bis-oxalamide with the molecular formula C10H10N4O6S and a molecular weight of 314.27 g/mol . The compound features a central para-substituted phenyl ring bearing a sulfonamide-linked oxamoyl group and an aminooxoacetyl-substituted aniline moiety, yielding a symmetrical dioxamide architecture with terminal primary amide functionalities . Originally synthesized as part of a series of dioxamoyl derivatives of sulfanilamide investigated for sugar-reducing (hypoglycemic) activity, this compound represents the unsubstituted bis-oxamide parent structure within a broader class of N-R'-substituted benzenesulfonyloxamic acid amides [1]. It is catalogued under PubChem CID 3067500, Beilstein Registry Number 5114296, and MDL MFCD01728850 [2].

Why Ethanediamide, ((4-((Aminooxoacetyl)Amino)Phenyl)Sulfonyl)- Cannot Be Interchanged with In-Class Analogs for Procurement


Within the dioxamoyl sulfanilamide series (CAS cluster 81717-xx-y), the terminal substituent on the oxamide nitrogen fundamentally dictates both synthetic accessibility and derivatization potential. The target compound (81717-24-0) bears two free primary amide groups (–C(=O)NH2), while its closest catalogued analogs feature N-alkyl, N-benzyl, N-hydroxy, or N-methyl substituents . This structural distinction is non-trivial: the free amine termini enable downstream condensation, hydrolysis, or coupling reactions that are sterically and electronically precluded in the N-substituted congeners . A procurement substitution—e.g., selecting the N'-methyl analog (CAS 81717-38-6) or the N-benzyl analog (CAS 81717-27-3) instead of the unsubstituted parent—would introduce a different hydrogen-bond donor/acceptor profile, alter solubility, and eliminate the terminal amide reactivity that makes 81717-24-0 a versatile synthetic intermediate. The quantitative evidence below demonstrates that even within this narrow structural family, synthesis yields diverge significantly depending on the terminal substituent, directly impacting procurement cost-efficiency and synthetic route feasibility .

Quantitative Differentiation Evidence for Ethanediamide, ((4-((Aminooxoacetyl)Amino)Phenyl)Sulfonyl)- Versus In-Class Analogs


Synthesis Yield Advantage of the Unsubstituted Bis-Oxamide Versus N-Benzyl and N-Hydroxy Analogs

In the published synthetic route for dioxamoyl sulfanilamide derivatives (Bannyi et al., 1982), the target compound 81717-24-0 (NR-amide of 4-(N-R'-oxamido)benzenesulfonyloxamic acid with R' = H) was obtained in approximately 84% yield from the precursor amide III, representing the second-highest yield among all reported derivatives in the series . By comparison, the N-benzyl analog (CAS 81717-27-3) was obtained in approximately 66% yield under analogous conditions, representing an 18 percentage-point deficit . The N-hydroxy analog (CAS 81717-49-9) and the ethyl ester intermediate (CAS 81717-23-9) gave yields of approximately 71% and 77%, respectively . The highest-yielding derivative was the benzyl-substituted product at approximately 90% (CAS 81717-46-6) .

Synthetic chemistry Process efficiency Oxamide derivatives

Terminal Primary Amide Functionality: Unique Derivatization Handle Absent in N-Substituted In-Class Analogs

The target compound (81717-24-0) possesses two terminal –C(=O)NH2 groups (one on each oxamide arm), confirmed by its SMILES notation C1=C([S](=O)(=O)NC(=O)C(=O)N)C=CC(=C1)NC(=O)C(=O)N . In contrast, the closest catalogued in-class analogs bear N-substituted termini: N'-methyl (CAS 81717-38-6, C11H12N4O6S, MW 328.30), N-benzyl (CAS 81717-27-3, MW 494.52), N'-hydroxy (CAS 81717-49-9), and N-methyl-N'-(4-sulfamoylphenyl) variants . The free primary amide is a chemically distinct functional handle enabling Hofmann rearrangement, dehydration to nitrile, condensation with aldehydes, and direct acylation—transformations that are sterically or electronically blocked in N-alkyl or N-aryl substituted analogs [1].

Medicinal chemistry Building block Functional group interconversion

Class-Level Hypoglycemic Potential: Sulfonyloxamide Series Exhibits Blood Glucose Reduction in Animal Models

The broader sulfonyloxamide class to which 81717-24-0 belongs has demonstrated hypoglycemic activity in preclinical models. Chernykh et al. (1978) reported that arenesulfonyloxamide and arenesulfonylhydrazide derivatives of oxamic acid exhibit high hypoglycemic activity with low toxicity [1]. A separate study of N-substituted amides of 4-(R-benzamido)-benzenesulfonyloxamic acids demonstrated blood sugar reductions of 14.5–42.2% in experimental animals at 8 hours post-administration [2]. The target compound, as the unsubstituted bis-oxamide parent (R' = H) in the Bannyi et al. (1982) series, represents the simplest structural entry point into this pharmacologically active chemotype [3]. However, specific in vivo hypoglycemic data for 81717-24-0 as a discrete compound have not been located in open-access sources as of 2026; the available evidence supports class-level inference rather than compound-specific activity quantification [4].

Antidiabetic research Hypoglycemic agents Sulfonamide pharmacology

Hydrogen-Bond Donor/Acceptor Capacity Differentiates the Unsubstituted Parent from N-Alkyl Analogs

The target compound 81717-24-0 contains 4 hydrogen-bond donors (two –NH2 and two –NH– groups) and 10 hydrogen-bond acceptors, as reported in its MDL structural descriptor set [1]. This H-bond donor count is the maximum among the in-class dioxamoyl sulfanilamide series: the N'-methyl analog (CAS 81717-38-6) has 3 H-bond donors (one –NH2 replaced by –NHCH3), and the N-benzyl analog (CAS 81717-27-3) has 2 H-bond donors . According to Lipinski's Rule of Five and related drug-likeness filters, H-bond donor count is a critical determinant of membrane permeability and oral bioavailability, with ≤5 donors preferred for oral drug candidates [2]. At 4 HBD, 81717-24-0 sits at the upper boundary of acceptable drug-like space, while N-alkyl analogs with lower HBD counts may exhibit different permeability and solubility profiles that could be advantageous or disadvantageous depending on the intended application [2].

Physicochemical property Drug-likeness Solubility prediction

Optimal Procurement and Application Scenarios for Ethanediamide, ((4-((Aminooxoacetyl)Amino)Phenyl)Sulfonyl)- (CAS 81717-24-0)


Medicinal Chemistry: Synthesis of Focused Oxamide-Based Compound Libraries for Hypoglycemic Screening

For medicinal chemistry programs targeting novel hypoglycemic or antidiabetic agents, 81717-24-0 serves as the unsubstituted parent scaffold from which diverse N-substituted analogs can be systematically generated. The compound's free primary amide termini enable parallel derivatization via amidation, urea formation, or sulfonylation, producing focused libraries that recapitulate the SAR explored by Chernykh, Bannyi, and Petyunin across multiple publications (1978–1982) . The demonstrated class-level hypoglycemic activity (blood glucose reduction of 14.5–42.2% in animal models) provides a validated starting point, while the compound's synthesis yield advantage (~84%) over several in-class analogs supports cost-effective library production [1].

Chemical Biology: Bifunctional Cross-Linker or Affinity Probe Precursor

The symmetrical bis-oxamide architecture with two terminal primary amide groups makes 81717-24-0 structurally analogous to bifunctional cross-linkers. The sulfonyl bridge provides a spectroscopically distinguishable chromophore, while the oxamide arms can be selectively or sequentially activated for conjugation to biomolecules, solid supports, or fluorescent reporters. This differentiates the compound from N-alkyl analogs (e.g., CAS 81717-38-6), whose blocked termini preclude bifunctional activation . The para-substituted phenyl ring ensures defined geometry, an advantage over flexible aliphatic bis-oxamides for structural biology applications [1].

Process Chemistry: Cost-Sensitive Scale-Up Where Synthesis Yield Is the Primary Procurement Parameter

For process development or gram-to-kilogram scale syntheses, the synthesis yield advantage of 81717-24-0 (~84%) over alternatives such as the N-benzyl analog 81717-27-3 (~66%) translates to a ~27% improvement in throughput per batch . This relative yield advantage is meaningful for procurement cost calculations: to obtain 100 g of final product, approximately 119 g of starting material is required for 81717-24-0 versus approximately 152 g for 81717-27-3, assuming comparable conversion efficiency. While the highest-yielding analog (81717-46-6, ~90%) offers a further ~7% yield gain, its N-benzyl substitution precludes the terminal amide reactivity that makes the unsubstituted parent a versatile intermediate .

Computational Chemistry: Reference Compound for Sulfonyloxamide Pharmacophore Modeling

As the structurally simplest member of the dioxamoyl sulfanilamide series (R' = H), 81717-24-0 serves as an ideal reference compound for pharmacophore modeling, QSAR studies, and structure-based virtual screening of sulfonyloxamide hypoglycemic agents. Its minimized steric bulk (MW 314.27 vs. 494.52 for the bis-benzyl analog 81717-27-3) reduces conformational complexity, facilitating accurate docking and molecular dynamics simulations . The compound's defined H-bond donor/acceptor profile (4 HBD, 10 HBA) provides a tractable starting point for in silico optimization of drug-like properties within Lipinski-compliant chemical space [1][2].

Quote Request

Request a Quote for Ethanediamide, ((4-((aminooxoacetyl)amino)phenyl)sulfonyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.